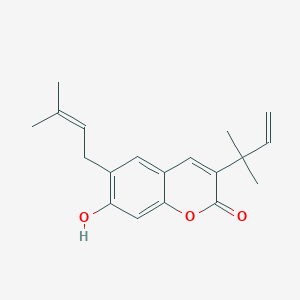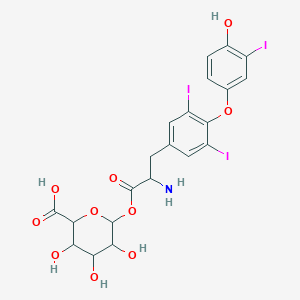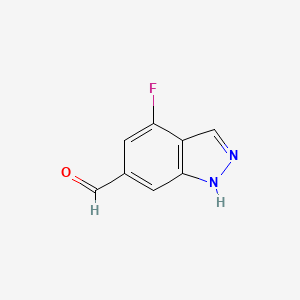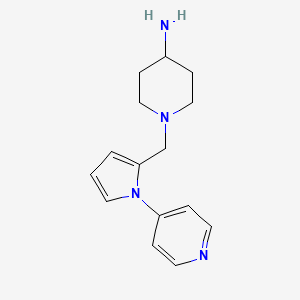
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a pyridine and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of pyridine-4-carbaldehyde with 1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with piperidine-4-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce the corresponding alcohols.
Scientific Research Applications
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features but lacking the piperidine moiety.
1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde: An intermediate in the synthesis of the target compound.
Uniqueness
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine is unique due to its combination of a piperidine ring with both pyridine and pyrrole moieties. This structural arrangement imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C15H20N4 |
|---|---|
Molecular Weight |
256.35 g/mol |
IUPAC Name |
1-[(1-pyridin-4-ylpyrrol-2-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C15H20N4/c16-13-5-10-18(11-6-13)12-15-2-1-9-19(15)14-3-7-17-8-4-14/h1-4,7-9,13H,5-6,10-12,16H2 |
InChI Key |
DVJZBEGWHQIXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CN2C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
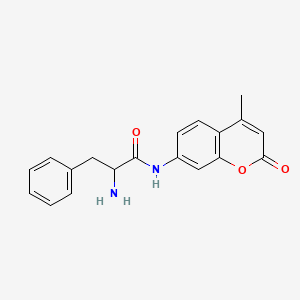
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
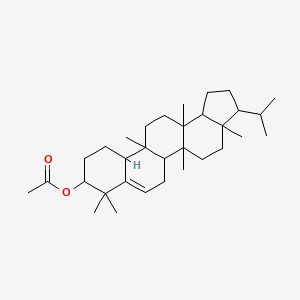
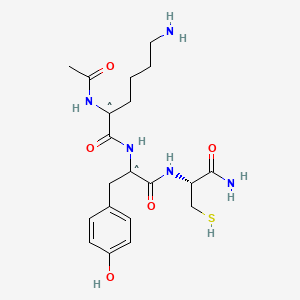

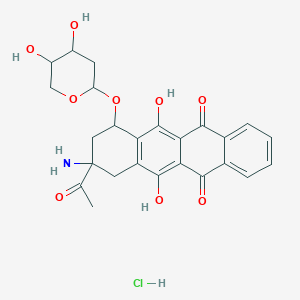
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
